molecular formula C5H5BrS B1269912 4-Bromo-2-methylthiophene CAS No. 29421-92-9

4-Bromo-2-methylthiophene

Cat. No. B1269912
CAS RN: 29421-92-9
M. Wt: 177.06 g/mol
InChI Key: ABMUSXPGSSMPLK-UHFFFAOYSA-N
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Patent
US07381728B2

Procedure details

To 4-bromo-2-methylthiophene (1.5 g, 8.5 mmol) in THF (17 ml) was added bis[(1,1-dimethylethyl)phosphanyl]palladium (218 mg, 0.43 mmol), then N,N-diethylethanamine (2.5 g, 25.4 mmol) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.63 g, 12.7 mmol) and the resulting mixture heated at 40° C. under argon for 2 hours. The reaction was cooled and then filtered, washing with tert-butyl methyl ether. The washings were reduced in vacuo and the residue purified by chromatography on silica gel (gradient of hexane to 3% ethyl acetate:hexane) to afford the title compound (D38). MS (ES+) m/e 225 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
bis[(1,1-dimethylethyl)phosphanyl]palladium
Quantity
218 mg
Type
catalyst
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
1.63 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:7])[S:5][CH:6]=1.C(N(CC)CC)C.[CH3:15][C:16]1([CH3:23])[C:20]([CH3:22])([CH3:21])[O:19][BH:18][O:17]1>C1COCC1.CC(P[Pd]PC(C)(C)C)(C)C>[CH3:15][C:16]1([CH3:23])[C:20]([CH3:22])([CH3:21])[O:19][B:18]([C:2]2[CH:3]=[C:4]([CH3:7])[S:5][CH:6]=2)[O:17]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(SC1)C
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Name
bis[(1,1-dimethylethyl)phosphanyl]palladium
Quantity
218 mg
Type
catalyst
Smiles
CC(C)(C)P[Pd]PC(C)(C)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.63 g
Type
reactant
Smiles
CC1(OBOC1(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washing with tert-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography on silica gel (gradient of hexane to 3% ethyl acetate:hexane)

Outcomes

Product
Name
Type
product
Smiles
CC1(OB(OC1(C)C)C1=CSC(=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.